![molecular formula C11H15FN2O B13563421 1-(2-Fluoro-4-nitrobenzyl)piperazine](/img/no-structure.png)
1-(2-Fluoro-4-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrobenzyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoro-4-nitrobenzyl group. Piperazine derivatives are known for their wide range of biological activities and are often used as scaffolds in drug design. The presence of the fluoro and nitro groups on the benzyl ring can significantly influence the compound’s reactivity and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrobenzyl)piperazine typically involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzyl chloride with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve similar nucleophilic substitution reactions but are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed:
Reduction of Nitro Group: Formation of 1-(2-fluoro-4-aminobenzyl)piperazine.
Substitution of Fluoro Group: Formation of various substituted benzyl piperazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, including antiviral and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-4-nitrobenzyl)piperazine is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluoro-4-nitrophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(2-Nitrobenzyl)piperazine
Comparison: 1-(2-Fluoro-4-nitrobenzyl)piperazine is unique due to the presence of both fluoro and nitro groups on the benzyl ring. This combination can significantly influence its chemical reactivity and biological properties compared to other piperazine derivatives that may only have one of these substituents .
Eigenschaften
Molekularformel |
C11H15FN2O |
---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
3-fluoro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI-Schlüssel |
PMHPPFUAPYBZRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.